(S)-2-Amino-4-(3-methylphenyl)butanoic acid
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Overview
Description
(S)-2-Amino-4-(3-methylphenyl)butanoic acid is an organic compound with the molecular formula C11H15NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-4-(3-methylphenyl)butanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a substituted cinnamic acid derivative, using a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol, and a chiral rhodium or ruthenium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis techniques. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-4-(3-methylphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(S)-2-Amino-4-(3-methylphenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and as a ligand for enzyme binding studies.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-4-(3-methylphenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing biochemical pathways and cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-4-(3-methoxyphenyl)butanoic acid
- (S)-2-Amino-4-(3-fluorophenyl)butanoic acid
- (S)-2-Amino-4-(3,4-dichlorophenyl)butanoic acid
Uniqueness
(S)-2-Amino-4-(3-methylphenyl)butanoic acid is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different pharmacological or biochemical activities, making it a valuable compound for targeted research and development.
Biological Activity
(S)-2-Amino-4-(3-methylphenyl)butanoic acid, also known as (S)-3-methyl-2-amino-4-phenylbutanoic acid, is a chiral amino acid with significant biological activity, particularly in the context of neurotransmission and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, synthesis, and implications for treatment in various conditions.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₅N₁O₂
- Molecular Weight : Approximately 193.25 g/mol
- Structure : The compound features an amino group, a carboxylic acid group, and a 3-methylphenyl group, which are crucial for its biological interactions.
Neurotransmitter Modulation
Research indicates that this compound acts as a precursor to neurotransmitters, influencing various neurotransmitter systems. It has shown promise in modulating conditions such as:
- Depression
- Anxiety
The compound's ability to interact with neurotransmitter receptors suggests potential applications in treating mood disorders and other neurological conditions .
The biological activity of this compound is primarily attributed to its structural similarity to essential neurotransmitters. Key mechanisms include:
- Receptor Interaction : The compound interacts with various neurotransmitter receptors, potentially enhancing or inhibiting their activity.
- Enzyme Modulation : It may influence enzymes involved in neurotransmitter synthesis and degradation, altering levels of key neurotransmitters in the brain .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other amino acids and derivatives. The following table summarizes some related compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(S)-2-Amino-4-(methylphenyl)butanoic acid | C₁₁H₁₅N₁O₂ | Lacks the additional methyl group on the phenyl ring |
(S)-2-Amino-4-(4-methylphenyl)butanoic acid | C₁₁H₁₅N₁O₂ | Different substitution on the phenyl group |
(S)-2-Amino-4-(3-chlorophenyl)butanoic acid | C₁₁H₁₂ClN₁O₂ | Contains a chlorine substituent instead of methyl |
These comparisons highlight how variations in substitution patterns can significantly impact biological activity and pharmacological properties .
Case Studies and Research Findings
Several studies have explored the effects of this compound on various biological systems:
- Neuropharmacological Studies : Investigations into its effects on serotonin and dopamine pathways have shown that this compound can modulate mood-related behaviors in animal models.
- In Vitro Studies : Laboratory studies indicate that this compound enhances neuronal survival under stress conditions, suggesting neuroprotective properties .
Synthesis and Applications
The synthesis of this compound can be achieved through several methods, ensuring high purity and yield essential for pharmaceutical applications. Its unique structure makes it a valuable candidate for further research into therapeutic agents targeting neurological disorders.
Properties
IUPAC Name |
(2S)-2-amino-4-(3-methylphenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-3-2-4-9(7-8)5-6-10(12)11(13)14/h2-4,7,10H,5-6,12H2,1H3,(H,13,14)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJMMMOBDAVUBT-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CC[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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